molecular formula C8H9BrClNO B580688 5-Bromo-3-chloro-2-propoxypyridine CAS No. 1245646-07-4

5-Bromo-3-chloro-2-propoxypyridine

Cat. No.: B580688
CAS No.: 1245646-07-4
M. Wt: 250.52
InChI Key: MOWALSJSXHULGI-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-2-propoxypyridine: is an organic compound belonging to the pyridine family It is characterized by the presence of bromine, chlorine, and propoxy groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-chloro-2-propoxypyridine typically involves the halogenation of a pyridine derivative. One common method is the bromination of 3-chloro-2-propoxypyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a moderate level to ensure selective bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents like dimethylformamide or ethanol.

    Coupling Reactions: Palladium catalysts, such as palladium acetate, are commonly used along with bases like potassium phosphate.

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Bromo-3-chloro-2-propoxypyridine is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties .

Industry: In the chemical industry, this compound is used in the synthesis of specialty chemicals and materials. Its role as an intermediate in the production of dyes, pigments, and polymers is also noteworthy .

Mechanism of Action

The mechanism of action of 5-Bromo-3-chloro-2-propoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-3-chloro-2-propoxypyridine’s unique combination of bromine, chlorine, and propoxy groups provides distinct reactivity and makes it a valuable intermediate in various chemical syntheses. Its ability to undergo diverse reactions and form complex molecules sets it apart from other similar compounds .

Properties

IUPAC Name

5-bromo-3-chloro-2-propoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrClNO/c1-2-3-12-8-7(10)4-6(9)5-11-8/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWALSJSXHULGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=N1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60745081
Record name 5-Bromo-3-chloro-2-propoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245646-07-4
Record name 5-Bromo-3-chloro-2-propoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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